molecular formula C10H12ClNO2 B2455748 (2R)-2-Amino-2-cuban-1-ylacetic acid;hydrochloride CAS No. 2267981-25-7

(2R)-2-Amino-2-cuban-1-ylacetic acid;hydrochloride

Cat. No.: B2455748
CAS No.: 2267981-25-7
M. Wt: 213.66
InChI Key: FQBADPIVSXLZCK-WHIYOAFDSA-N
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Description

(2R)-2-Amino-2-cuban-1-ylacetic acid;hydrochloride is a unique compound characterized by the presence of a cubane structure, which is a highly strained, cubic-shaped hydrocarbon

Mechanism of Action

If the compound is a drug or has some biological activity, this would involve studying how it interacts with its target to produce its effects .

Safety and Hazards

This involves studying the compound’s toxicity, its potential for causing harm, and the precautions that need to be taken when handling it .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-2-cuban-1-ylacetic acid;hydrochloride typically involves the following steps:

    Formation of the Cubane Core: The cubane core can be synthesized through a series of cyclization reactions starting from simple hydrocarbons.

    Introduction of Functional Groups: The amino and acetic acid groups are introduced through substitution reactions. This often involves the use of reagents such as amines and acyl chlorides under controlled conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-2-cuban-1-ylacetic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamines.

    Substitution: The cubane structure allows for substitution reactions at various positions, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, amines, and acyl chlorides are employed under controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions include various substituted cubane derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

(2R)-2-Amino-2-cuban-1-ylacetic acid;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioisostere in drug design, replacing benzene rings in pharmaceuticals.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique mechanical and electronic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-Amino-2-cuban-1-ylacetic acid;hydrochloride is unique due to its cubane core, which imparts distinct chemical and physical properties. This makes it a valuable compound for exploring new chemical space in drug design and materials science.

Properties

IUPAC Name

(2R)-2-amino-2-cuban-1-ylacetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c11-8(9(12)13)10-5-2-1-3(5)7(10)4(1)6(2)10;/h1-8H,11H2,(H,12,13);1H/t1?,2?,3?,4?,5?,6?,7?,8-,10?;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBADPIVSXLZCK-WHIYOAFDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C3C4C1C5C2C3C45C(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C12C3C4C1C5C2C3C45[C@H](C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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